

# A Comprehensive Pharmacological Profile of L-745,870 Hydrochloride

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## Compound of Interest

Compound Name: L-745870 hydrochloride

Cat. No.: B1649282

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## Introduction

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.<sup>[1][2][3][4][5][6][7]</sup> Its high affinity and selectivity for the D4 subtype over other dopamine receptors and other neurotransmitter systems have made it a valuable tool for elucidating the physiological and pathological roles of the D4 receptor.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the pharmacological properties of L-745,870, including its binding affinity, functional activity, and pharmacokinetic profile, supplemented with detailed experimental protocols and visual representations of its mechanism of action. While it showed promise in preclinical studies, L-745,870 was found to be ineffective as an antipsychotic in human trials.<sup>[8][9]</sup>

## Receptor Binding Profile

L-745,870 exhibits high-affinity binding to the human dopamine D4 receptor. Its selectivity for the D4 receptor is a key feature, with significantly lower affinity for other dopamine receptor subtypes and other neuroreceptors.

## Quantitative Binding Data

The binding affinities of L-745,870 hydrochloride for various receptors are summarized in the table below. The data are presented as  $K_i$  (inhibition constant) or  $IC_{50}$  (half-maximal inhibitory

concentration) values, which are measures of the drug's binding affinity to a receptor. A lower value indicates a higher affinity.

Receptor	Ki (nM)	Species	Radioligand	Reference
Dopamine D4	0.43	Human	[3H]Spiperone	[1][2][6]
0.51	Human	-	[10]	
Dopamine D2	960	Human	[3H]Spiperone	[2][3][5][6]
Dopamine D3	2300	Human	[3H]Spiperone	[2][3][5][6]
5-HT2	Moderate Affinity (IC50 < 300 nM)	-	-	[1][2]
Sigma Sites	Moderate Affinity (IC50 < 300 nM)	-	-	[1][2]
α-Adrenergic Receptors	Moderate Affinity (IC50 < 300 nM)	-	-	[1][2]

Table 1: Receptor Binding Affinities of L-745,870 Hydrochloride.

## Experimental Protocol: Radioligand Binding Assay

The binding affinity of L-745,870 is typically determined using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of L-745,870 for the dopamine D4 receptor.

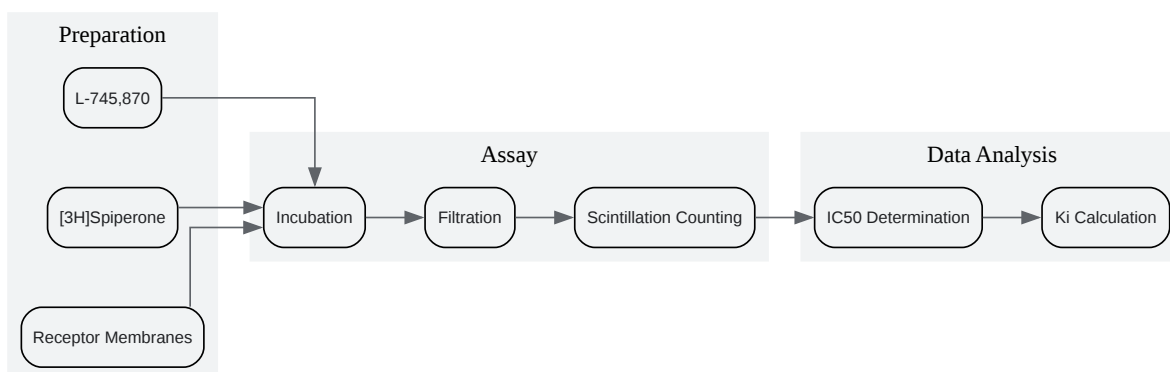
Materials:

- Cell membranes prepared from cells expressing the recombinant human dopamine D4 receptor (e.g., CHO or HEK293 cells).[1][2]
- Radioligand: [3H]Spiperone (a non-selective D2-like receptor antagonist).[1]
- L-745,870 hydrochloride (unlabeled competitor).

- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand ([<sup>3</sup>H]Spiperone, e.g., 0.2 nM) with the cell membranes and a range of concentrations of L-745,870.[\[1\]](#)
- Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).[\[11\]](#)
- Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[\[12\]](#)
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the L-745,870 concentration. The IC<sub>50</sub> value is determined by non-linear regression analysis. The K<sub>i</sub> value is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.



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### Radioligand Binding Assay Workflow

## Functional Activity

L-745,870 acts as a functional antagonist at the dopamine D4 receptor, meaning it blocks the action of the endogenous agonist, dopamine. It exhibits no significant intrinsic agonist activity.

[1]

## In Vitro Functional Assays

Several in vitro assays have demonstrated the antagonist properties of L-745,870.

Assay	Effect of L-745,870	Cell Line	Reference
Adenylate Cyclase Assay	Reverses dopamine-mediated inhibition of adenylate cyclase	hD4HEK and hD4CHO cells	<a href="#">[1]</a>
[35S]GTPyS Binding Assay	Reverses dopamine-mediated stimulation of [35S]GTPyS binding	-	<a href="#">[1]</a>
Extracellular Acidification Rate	Reverses dopamine-mediated stimulation of extracellular acidification	-	<a href="#">[1]</a>
Ca2+ Current Inhibition	Blocks dopamine-induced inhibition of Ca2+ currents	Transfected GH4C1 pituitary cells	<a href="#">[2]</a> <a href="#">[6]</a>
GIRK Channel Activation	Inhibits D4 activation of G protein-coupled inwardly rectifying K+ channels	-	<a href="#">[2]</a> <a href="#">[6]</a>

Table 2: In Vitro Functional Activity of L-745,870.

## Experimental Protocol: [35S]GTPyS Binding Assay

This assay measures the activation of G proteins coupled to the D4 receptor.

Objective: To assess the antagonist activity of L-745,870 by measuring its ability to block dopamine-stimulated [35S]GTPyS binding.

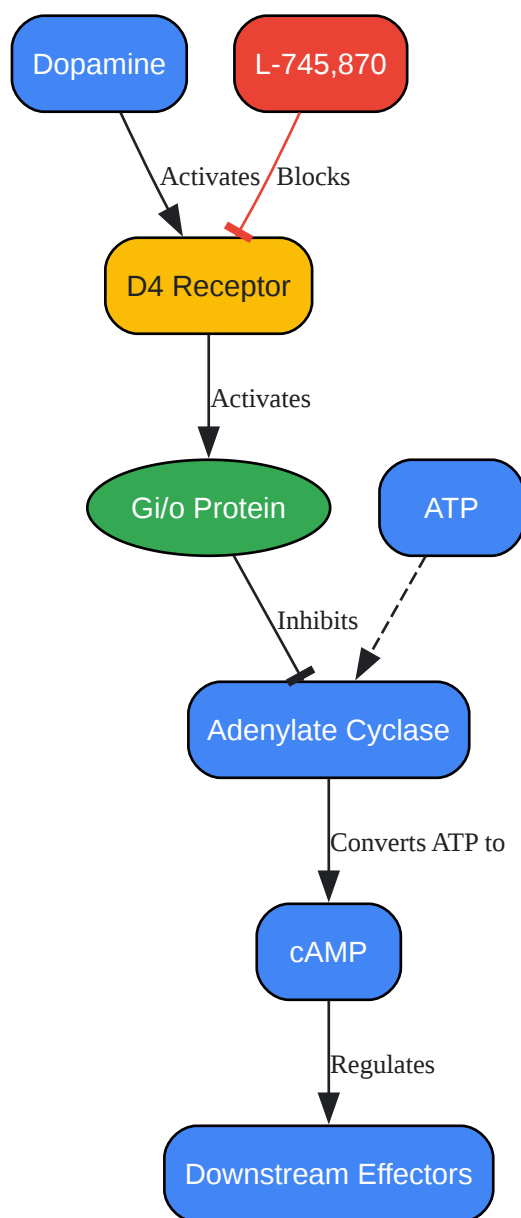
Materials:

- Cell membranes expressing the human D4 receptor.
- [35S]GTPyS (a non-hydrolyzable GTP analog).

- Dopamine (agonist).
- L-745,870 hydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4).
- GDP.

Procedure:

- Pre-incubation: Incubate the cell membranes with varying concentrations of L-745,870.
- Stimulation: Add a fixed concentration of dopamine to stimulate the D4 receptors.
- Binding: Add [35S]GTPyS and GDP to the mixture and incubate to allow for binding to the activated G proteins.
- Separation: Separate bound from free [35S]GTPyS by rapid filtration.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: The antagonist effect of L-745,870 is observed as a concentration-dependent inhibition of the dopamine-stimulated [35S]GTPyS binding.



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Dopamine D4 Receptor Signaling Pathway and L-745,870 Action

## Pharmacokinetic Profile

L-745,870 demonstrates good oral bioavailability and brain penetration in preclinical species.

Parameter	Rat	Monkey	Reference
Oral Bioavailability	20-60%	20-60%	[2][3]
Plasma Half-life (t <sub>1/2</sub> )	2.1-2.8 hours	2.1-2.8 hours	[2][3]
Brain Penetration	Excellent	-	[1][2][3][6][13]

Table 3: Pharmacokinetic Parameters of L-745,870.

## In Vivo Profile

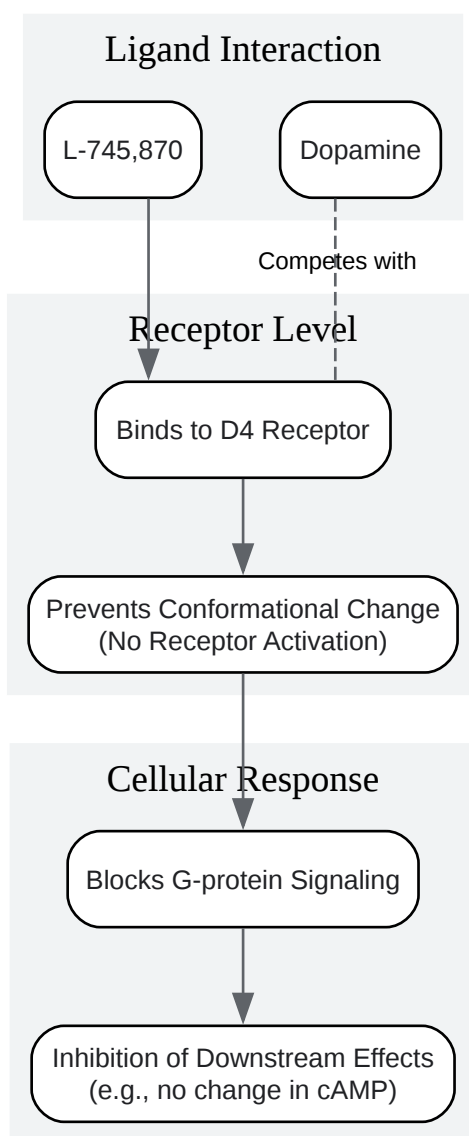
In vivo studies in rodents have shown that L-745,870 occupies D4 receptors in the brain at behaviorally relevant doses.[1] However, unlike typical antipsychotics, it does not significantly increase dopamine metabolism or plasma prolactin levels, suggesting a lack of D2 receptor blockade in vivo at therapeutic doses.[1] At very high doses (100 mg/kg), it can induce catalepsy in mice, likely due to off-target D2 receptor occupancy.[9] In squirrel monkeys, oral administration of L-745,870 at 10 mg/kg induced mild sedation, while 30 mg/kg led to extrapyramidal motor symptoms like bradykinesia.[2]

## Mechanism of Action

L-745,870 is a competitive antagonist at the dopamine D4 receptor. It binds to the receptor at the same site as dopamine but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating the intracellular signaling cascade. The D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins.[14] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[14][15] L-745,870 blocks these downstream effects by preventing the initial receptor activation by dopamine.

The crystal structure of the D4 receptor in complex with L-745,870 has revealed that the antagonist binds in a pocket formed by transmembrane helices 2, 3, 5, 6, and 7.[14] Its high selectivity for the D4 receptor is attributed to its interaction with a DRD4-specific crevice.[14] By binding in this pocket, L-745,870 is thought to prevent the conformational changes in the transmembrane helices that are necessary for receptor activation.[14]





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#### Mechanism of Action of L-745,870 as a D4 Receptor Antagonist

## Conclusion

L-745,870 hydrochloride is a highly selective and potent dopamine D4 receptor antagonist with good oral bioavailability and brain penetration. Its well-characterized pharmacological profile makes it an invaluable research tool for investigating the role of the D4 receptor in health and disease. The detailed data and protocols presented in this guide are intended to support researchers in the design and execution of studies utilizing this important pharmacological

agent. Despite its utility in preclinical research, it is important to note its lack of efficacy in clinical trials for schizophrenia.[8][9]

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